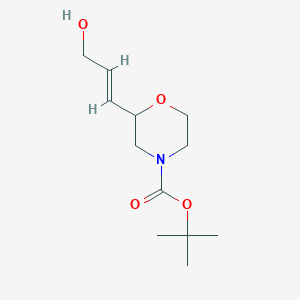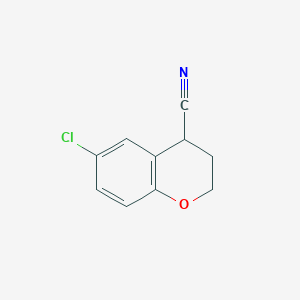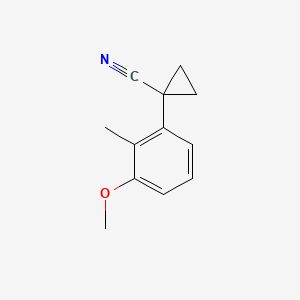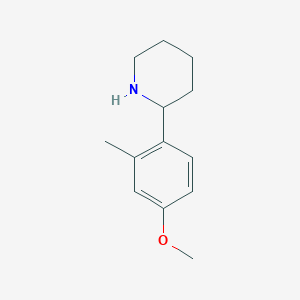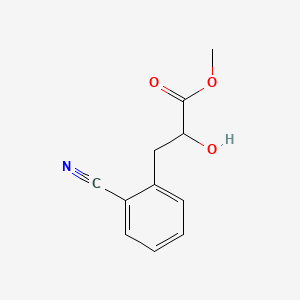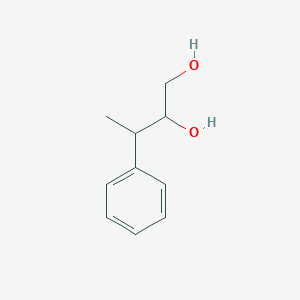
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is a chemical compound with the molecular formula C6H14BF3O3P.K. It is known for its unique structure, which includes a trifluoroborate group and a phosphonate group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with a suitable boron reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced to form phosphonate derivatives with different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroborate group can participate in coordination chemistry, while the phosphonate group can form strong bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium diethyl [2-(trifluoromethyl)ethyl]phosphonate
- Potassium diethyl [2-(difluoroboranuidyl)ethyl]phosphonate
- Potassium diethyl [2-(fluoroboranuidyl)ethyl]phosphonate
Uniqueness
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C6H14BF3KO3P |
|---|---|
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
RCBLHQYWVILNCC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
